molecular formula C27H28N8O2 B12400520 Ret-IN-15

Ret-IN-15

Cat. No.: B12400520
M. Wt: 496.6 g/mol
InChI Key: AQPXVJXVPSNQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ret-IN-15 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ret-IN-15 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study kinase inhibition and its effects on various chemical pathways.

    Biology: Helps in understanding the role of RET kinase in cellular processes and its implications in diseases.

    Medicine: Primarily used in cancer research to study its effects on cancer cells and its potential as a therapeutic agent.

    Industry: Used in the development of new drugs and therapeutic agents targeting RET kinase.

Comparison with Similar Compounds

Ret-IN-15 is unique compared to other RET inhibitors due to its specific structure and high potency. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable tool in cancer research .

Properties

Molecular Formula

C27H28N8O2

Molecular Weight

496.6 g/mol

IUPAC Name

6-(2-hydroxyethylamino)-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C27H28N8O2/c1-37-26-5-2-18(11-31-26)14-34-22-9-23(34)17-33(16-22)25-4-3-19(12-30-25)24-8-21(29-6-7-36)15-35-27(24)20(10-28)13-32-35/h2-5,8,11-13,15,22-23,29,36H,6-7,9,14,16-17H2,1H3

InChI Key

AQPXVJXVPSNQAP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(C=C4)C5=CC(=CN6C5=C(C=N6)C#N)NCCO

Origin of Product

United States

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